molecular formula C18H26FN3O3 B3001309 N1-(3-fluoro-4-methylphenyl)-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide CAS No. 953199-34-3

N1-(3-fluoro-4-methylphenyl)-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide

Cat. No. B3001309
CAS RN: 953199-34-3
M. Wt: 351.422
InChI Key: HUPZVBIDXRTTTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(3-fluoro-4-methylphenyl)-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C18H26FN3O3 and its molecular weight is 351.422. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis Building Blocks

The compound serves as a valuable building block in organic synthesis. Its structural features, such as the presence of a piperidine ring and a fluoro-methylphenyl group, make it a versatile precursor for synthesizing various organic molecules. It can be used to introduce piperidine scaffolds into more complex molecules, which are prevalent in many pharmaceuticals due to their biological activity .

Suzuki-Miyaura Coupling Reactions

In the realm of cross-coupling reactions, the boronic ester moiety of the compound can be utilized in Suzuki-Miyaura coupling. This reaction is pivotal for forming carbon-carbon bonds, enabling the synthesis of a wide array of biaryl compounds, which are crucial in medicinal chemistry and material science .

Radical-Polar Crossover Reactions

The compound’s boronic ester group can participate in radical-polar crossover reactions. These reactions are instrumental in creating complex molecules from simpler precursors, often with high stereochemical control. This application is particularly useful in the synthesis of natural products and pharmaceuticals .

Homologation Reactions

Homologation reactions involve the lengthening of carbon chains in organic molecules. The compound can be employed in such reactions to generate new carbon-carbon bonds, thereby providing access to a broader range of molecular structures for further functionalization .

Protodeboronation

Protodeboronation is a process where the boron moiety is removed from a molecule. The compound can undergo protodeboronation, which is a critical step in certain synthetic pathways, especially when the boron group is used as a temporary protecting or directing group .

Synthesis of Bioactive Molecules

Due to its structural complexity and functional group diversity, the compound can be used as a starting material or intermediate in the synthesis of bioactive molecules. This includes potential applications in the development of new drugs, agrochemicals, and other biologically active compounds .

properties

IUPAC Name

N'-(3-fluoro-4-methylphenyl)-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26FN3O3/c1-13-3-4-15(11-16(13)19)21-18(24)17(23)20-12-14-5-7-22(8-6-14)9-10-25-2/h3-4,11,14H,5-10,12H2,1-2H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUPZVBIDXRTTTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)CCOC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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